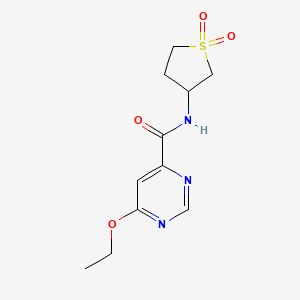![molecular formula C25H23N3O3S2 B2455434 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-diméthylbenzo[d]thiazol-2-yl)benzamide CAS No. 886927-79-3](/img/structure/B2455434.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-diméthylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with applications across various scientific disciplines. Its unique structure features a dihydroquinoline moiety, a sulfonyl group, and a benzo[d]thiazole, making it a versatile molecule for research in chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide has wide-ranging applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a binding agent in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process. The preparation often starts with the formation of the dihydroquinoline ring through cyclization reactions, followed by the introduction of the sulfonyl group via sulfonation. The final step usually involves coupling the benzo[d]thiazole moiety to complete the benzamide structure. Common reagents include quinoline derivatives, sulfonyl chlorides, and various coupling agents under controlled conditions like specific temperatures and pH levels.
Industrial Production Methods
Industrial production might leverage more efficient catalytic processes to streamline the synthesis. This can involve using specific catalysts to facilitate the cyclization and coupling reactions, as well as continuous flow techniques to enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the quinoline and thiazole rings, yielding oxides and other derivatives.
Reduction: : Reduction reactions can target the sulfonyl group to produce sulfoxides or sulfonamides.
Substitution: : Substitution reactions are common, especially at the benzamide and quinoline sites, where various substituents can be introduced to modify the compound's properties.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to 100°C.
Major Products
Mécanisme D'action
The compound's mechanism of action involves its ability to interact with specific molecular targets:
Molecular Targets and Pathways: : It binds to enzymes or receptors, inhibiting their activity or altering signal transduction pathways. For instance, it can inhibit key enzymes in metabolic pathways or block receptor sites, preventing the activation of specific biological responses.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(1,2,3,4-tetrahydroquinolin-4-ylsulfonyl)-N-(benzothiazol-2-yl)benzamide
4-((2,3-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methylbenzo[d]thiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide lies in its combination of structural moieties, which provide a distinct set of chemical properties and biological activities not seen in other similar compounds.
Hope this breakdown was helpful
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-14-21-23(15-17(16)2)32-25(26-21)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUPJLKPVCQOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
amine dihydrochloride](/img/structure/B2455352.png)
![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone](/img/structure/B2455358.png)


![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2455369.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2455371.png)



